3,4-Hexanediol, 2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Hexanediol, 2,5-diphenyl- is an organic compound with the molecular formula C18H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by the presence of two phenyl groups attached to the hexanediol backbone, making it a diphenyl derivative. The compound is of interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 2,5-diphenyl- can be achieved through multiple-step organic synthesis. One common method involves the reduction of diketones. For instance, the reduction of 2,5-diphenyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield the desired diol . The reaction is typically carried out at room temperature under stirring conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3,4-Hexanediol, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) in pyridine solution
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,4-Hexanediol, 2,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Hexanediol, 2,5-diphenyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
2,5-Diphenyl-1,3-oxazoline: Similar structure but different biological activity.
Uniqueness
3,4-Hexanediol, 2,5-diphenyl- is unique due to its specific diol structure with two phenyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
251987-92-5 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,5-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C18H22O2/c1-13(15-9-5-3-6-10-15)17(19)18(20)14(2)16-11-7-4-8-12-16/h3-14,17-20H,1-2H3 |
InChI Key |
UVFAACDXIDJGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(C(C)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.